(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-[4-(oxolane-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c26-19(23-10-12-24(13-11-23)20(27)18-8-4-14-28-18)16-6-3-9-25(16)21-22-15-5-1-2-7-17(15)29-21/h1-2,5,7,16,18H,3-4,6,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKDRAGRYQMCNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)N4CCN(CC4)C(=O)C5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone , also known by its PubChem ID 76148818, is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a benzo[d]oxazole moiety, a pyrrolidine ring, and a piperazine derivative, which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this structure exhibit various biological activities, including:
- Antitumor Activity : Compounds containing benzo[d]oxazole have been shown to inhibit cancer cell proliferation.
- Antimicrobial Properties : Piperazine derivatives often demonstrate significant antimicrobial effects against various pathogens.
- Neuropharmacological Effects : Some derivatives have been studied for their potential in treating neurological disorders through modulation of neurotransmitter systems.
Antitumor Mechanism
Studies have shown that benzo[d]oxazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression. For example, the compound's interaction with specific kinases involved in tumor growth has been documented in several studies .
Antimicrobial Mechanism
Piperazine derivatives are known to disrupt bacterial cell membranes and inhibit key enzymatic pathways. The mechanism involves binding to the active sites of enzymes critical for bacterial survival .
Case Studies
-
Antitumor Activity in Breast Cancer Cells :
A study evaluated the cytotoxic effects of similar compounds on MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated that certain derivatives led to significant reductions in cell viability, particularly when combined with conventional chemotherapeutics like doxorubicin . -
Antimicrobial Efficacy :
Research on related piperazine compounds demonstrated their ability to inhibit the growth of several pathogenic bacteria. In vitro assays revealed that these compounds could effectively reduce bacterial load by disrupting membrane integrity and inhibiting essential metabolic processes .
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.
- Case Study : A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, indicating its potential as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Spectrum of Activity : Research shows that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
- Case Study : A derivative was tested against Staphylococcus aureus and E. coli, showing promising results in inhibiting bacterial growth .
Neuropharmacological Effects
Another area of interest is the neuropharmacological potential of this compound:
- Cognitive Enhancement : Some studies suggest that derivatives may enhance cognitive functions by modulating neurotransmitter systems.
- Case Study : In animal models, compounds with similar structures have been shown to improve memory retention and learning abilities .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Benzoxazole vs. Benzofuran/Pyrimidine : Benzoxazole’s electron-deficient aromatic system may enhance binding to targets requiring π-stacking (e.g., DNA or enzyme active sites) compared to benzofuran () or pyrimidine (CP-93,393) .
- Pyrrolidine vs.
Substitution Patterns and Pharmacokinetic Implications
The piperazine-THF carbonyl substitution in the target compound contrasts with other piperazine derivatives:
Key Observations :
- THF Carbonyl vs. Succinimide (CP-93,393) : The THF group’s ether oxygen may reduce susceptibility to oxidative metabolism compared to CP-93,393’s succinimide, which undergoes hydrolysis .
- THF vs.
Metabolic Pathways
While direct data for the target compound are lacking, insights can be drawn from structurally related molecules:
- CP-93,393: Undergoes three primary pathways: Aromatic hydroxylation (5-position of pyrimidine) → glucuronide/sulfate conjugation (35–45% of dose). Pyrimidine ring cleavage → amidine metabolites (8–15% of dose). Succinimide hydrolysis (minor pathway) .
- Benzothiazole-piperazine () : Likely undergoes hepatic oxidation of the benzothiazole ring and glucuronidation of the pyridine substituent .
Hypothesized Metabolism of Target Compound :
- Benzoxazole : Resistant to oxidation due to aromatic stability.
- Pyrrolidine: Potential N-oxidation or ring opening.
- THF Carbonyl : Possible glucuronidation of the carbonyl group.
Q & A
Q. Table 1: Representative Synthesis Conditions from Analogous Compounds
| Step | Reaction Type | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Amide coupling | DMF | 25 | 78 | |
| 2 | Cyclization | THF | 60 | 75–84 |
Basic: Which analytical techniques are critical for structural confirmation?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve stereochemistry and confirm substituent positions. For example, pyrrolidine protons appear as multiplet signals (δ 2.5–3.5 ppm), while benzoxazole aromatic protons resonate at δ 7.0–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]⁺ ~495.2 g/mol) .
- HPLC : Purity assessment (≥95% at 254 nm) with retention time consistency .
Q. Table 2: Characterization Data for Related Compounds
| Parameter | Value (Example) | Technique | Reference |
|---|---|---|---|
| Molecular Weight | 408.54 g/mol | HRMS | |
| HPLC Retention Time | 13.036 min | C18 column | |
| ¹³C NMR Signals (Carbonyl) | δ 165–175 ppm | 500 MHz NMR |
Advanced: How can reaction conditions be optimized to address low yields?
Answer:
- Solvent screening : Test polar (DMF) vs. non-polar (toluene) solvents to stabilize intermediates. achieved 78% yield in DMF for amide coupling .
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in heterocycle formation .
- Temperature gradients : Use controlled heating (e.g., microwave-assisted synthesis) to accelerate slow steps without decomposition .
- In-situ monitoring : TLC or inline IR spectroscopy identifies byproducts early, enabling mid-reaction adjustments .
Advanced: How to resolve contradictions in elemental analysis data?
Answer:
Discrepancies between theoretical and experimental C/H/N ratios (e.g., C: 71.67% calc. vs. 72.04% obs. in ) arise from:
- Hydrate/solvent retention : Dry samples under high vacuum (0.1 mmHg, 24h) .
- Impurity profiling : Use LC-MS to detect trace solvents (e.g., DMSO) or unreacted starting materials .
- Alternative methods : Combustion analysis paired with X-ray crystallography validates bulk purity .
Basic: Which structural motifs suggest potential biological activity?
Answer:
- Benzoxazole : Known for antimicrobial and kinase-inhibitory properties via π-π stacking with target proteins .
- Piperazine : Enhances solubility and modulates receptor binding (e.g., GPCRs) .
- Tetrahydrofuran-carbonyl : Mimics natural product scaffolds, enabling interactions with carbohydrate-binding domains .
Q. Table 3: Bioactivity Trends in Analogous Compounds
| Structural Motif | Associated Activity | Reference |
|---|---|---|
| Benzoxazole-pyrrolidine | Anticancer (IC₅₀ ~5 µM) | |
| Piperazine-carbonyl | Antipsychotic (D₂ receptor Ki ~50 nM) |
Advanced: How to design assays for target interaction studies?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (ka/kd) with proteins like kinases .
- Cellular thermal shift assay (CETSA) : Monitor target stabilization in lysates after compound treatment to confirm engagement .
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding poses with homology-modeled targets (e.g., COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
